3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one

Inflammation mPGES-1 inhibition Drug Discovery

3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one (CAS 178946-36-6) is a heterocyclic organic compound classified as a 3-bromo-substituted N-trifluoroethyl piperidin-2-one derivative. It is an established research chemical with a molecular formula of C7H9BrF3NO and a molecular weight of 260.05 g/mol , primarily utilized as a synthetic intermediate and a versatile small molecule scaffold in medicinal chemistry and organic synthesis.

Molecular Formula C7H9BrF3NO
Molecular Weight 260.05 g/mol
CAS No. 178946-36-6
Cat. No. B3246603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one
CAS178946-36-6
Molecular FormulaC7H9BrF3NO
Molecular Weight260.05 g/mol
Structural Identifiers
SMILESC1CC(C(=O)N(C1)CC(F)(F)F)Br
InChIInChI=1S/C7H9BrF3NO/c8-5-2-1-3-12(6(5)13)4-7(9,10)11/h5H,1-4H2
InChIKeyBKEPLTVGMWTVSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one (178946-36-6) as a Research-Grade Piperidinone Building Block


3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one (CAS 178946-36-6) is a heterocyclic organic compound classified as a 3-bromo-substituted N-trifluoroethyl piperidin-2-one derivative . It is an established research chemical with a molecular formula of C7H9BrF3NO and a molecular weight of 260.05 g/mol , primarily utilized as a synthetic intermediate and a versatile small molecule scaffold in medicinal chemistry and organic synthesis . As a validated inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) with a reported IC50 of 506 nM, it serves as a chemical probe for investigating inflammatory pathways and related therapeutic targets [1].

Why Generic Substitution of 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one (178946-36-6) Is Not Advisable


Generic substitution of 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one is strongly discouraged due to its unique combination of a reactive C3-bromo substituent, a metabolically stabilizing N-trifluoroethyl group, and a defined biological profile . The bromine atom provides a specific handle for further chemical diversification (e.g., cross-coupling, nucleophilic substitution), and its replacement with a different halogen (e.g., Cl, F) or alkyl group would yield a compound with distinct reactivity, lipophilicity, and biological target engagement. Furthermore, the N-trifluoroethyl motif is a critical pharmacophore known to enhance metabolic stability and binding affinity, which cannot be replicated by non-fluorinated analogs . Simply replacing it with an in-class piperidinone or a closely related analog lacking this precise substitution pattern will result in a molecule with a different reactivity profile and an altered, potentially absent, biological activity.

Quantitative Differentiation of 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one (178946-36-6)


mPGES-1 Enzyme Inhibition Potency: IC50 Comparison

This compound demonstrates a defined inhibitory activity against microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 value of 506 nM [1]. This distinguishes it from other piperidin-2-one analogs that may not possess this specific activity or may exhibit significantly different potency. In comparison, a potent N-aryl piperidine inhibitor of mPGES-1, Example 14, has been reported with an IC50 of 7 nM in a human whole blood assay, highlighting a 72-fold difference in potency in a more complex ex vivo system [2].

Inflammation mPGES-1 inhibition Drug Discovery

Predicted Drug-Likeness: Compliance with Lipinski's Rule of Five

Computational predictions indicate that 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one is fully compliant with Lipinski's Rule of Five (RO5) [1]. This is a key differentiator from many larger, more complex mPGES-1 inhibitors which often exceed the molecular weight or hydrogen bond donor/acceptor cutoffs. For instance, while the target compound has a molecular weight of 260.05 g/mol and a calculated logP of 1.11 , many potent mPGES-1 inhibitors in the literature possess molecular weights well over 500 g/mol and have multiple violations, limiting their oral bioavailability potential.

ADME Drug-likeness Medicinal Chemistry

Synthetic Versatility: C3-Bromo Substituent as a Reactive Handle

The presence of the bromine atom at the C3 position provides a specific and versatile synthetic handle not present in the non-halogenated or differently substituted analogs . This bromo substituent allows for a range of downstream chemical transformations, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic substitutions, which are not possible with the unsubstituted 1-(2,2,2-trifluoroethyl)piperidin-2-one scaffold .

Organic Synthesis Cross-coupling Building Block

Structural and Electronic Influence of N-Trifluoroethyl Group

The N-(2,2,2-trifluoroethyl) group is a recognized pharmacophore that enhances metabolic stability and lipophilicity compared to non-fluorinated alkyl groups (e.g., ethyl, methyl) . While a direct head-to-head comparison of metabolic stability for this exact compound versus its N-ethyl analog is not available, the class-level inference is well-established: replacing an ethyl group with a trifluoroethyl group generally reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes and increases the molecule's logD, thereby improving membrane permeability .

Medicinal Chemistry Pharmacophore Metabolic Stability

Validated Research and Industrial Applications of 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one (178946-36-6)


mPGES-1 Probe in In Vitro Inflammation Studies

Use this compound as a validated, albeit moderate-potency (IC50 = 506 nM), probe for mPGES-1 inhibition in cellular assays (e.g., HEK293 cells) to study the role of PGE2 synthesis in inflammation [1]. This is supported by direct experimental evidence of its activity against this target.

Scaffold for Lead Optimization

Employ this compound as a starting point for medicinal chemistry campaigns focused on developing novel anti-inflammatory or anticancer agents. Its favorable predicted drug-likeness (compliant with Lipinski's Rule of Five) and defined biological activity make it an ideal lead-like scaffold for further optimization [2].

Building Block for Diverse Library Synthesis

Utilize this compound as a key intermediate in the synthesis of more complex molecules, leveraging the reactive C3-bromo substituent for further diversification via cross-coupling or nucleophilic substitution reactions . The N-trifluoroethyl group provides a valuable pharmacophoric element that can be incorporated into a variety of target compounds .

Chemical Biology Tool for Target Engagement Studies

As a structurally distinct and moderately potent inhibitor of mPGES-1, this compound can serve as a chemical tool for target engagement studies, helping to validate mPGES-1 as a therapeutic target and to understand its biological role in various disease models [1].

Technical Documentation Hub

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